2,4-Difluoro-5-iodonitrobenzene
Overview
Description
2,4-Difluoro-5-iodonitrobenzene is a chemical compound with the CAS Number: 148388-74-3 . It has a molecular weight of 284.99 . The IUPAC name for this compound is 1,5-difluoro-2-iodo-4-nitrobenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a flash point of 65-67/0.1mm . More detailed physical and chemical properties may be available from specialized chemical databases or safety data sheets.Scientific Research Applications
Synthesis and Optimization : 2,4-Difluoro benzoic acid, a compound related to 2,4-Difluoro-5-iodonitrobenzene, has been synthesized using 2,4-dinitro methylbenzene. The application of uniform design in this process optimized reaction conditions and increased yield (Luan Fang, 2004).
Vibrational Spectra Analysis : An experimental and theoretical study on 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), closely related to this compound, analyzed its structure and vibrations using Fourier transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy. This provides insights into the molecular structures and vibrational frequencies of such compounds (S. Seshadri & M. Padmavathy, 2017).
Enzyme Interaction Studies : Research has shown that 1,5-Difluoro-2,4-dinitrobenzene can introduce an intramolecular cross-linkage in the Escherichia coli tryptophan synthetase α subunit. This interaction affects the enzyme's activity and provides insights into the stereochemical relationships essential for enzyme function (J. K. Hardman & D. Hardman, 1971).
Thermochemical Properties : A study focused on the thermochemical and thermodynamic properties of iodonitrobenzene isomers, which include compounds similar to this compound. This research provides valuable data on the enthalpies of formation and sublimation of these compounds (Ana Ferreira & M. R. D. Silva, 2013).
Chemical Modification of Biological Structures : 1,5-Difluoro-2,4-dinitrobenzene has been used to study the permeability of erythrocyte membranes to ions like Na+ and K+. It has been observed that this compound can crosslink the membrane, altering its strength and permeability (H. Berg, J. Diamond & P. Marfey, 1965).
Solution-Phase Reductive Cyclization : The compound has been used in the solution-phase reductive cyclization of 2-quinoxalinol analogs. This systematic study provides insights into the effective methods for high-throughput generation of these analogs (Xianghong Wu et al., 2004).
Protein Cross-Linking : 2,4-Difluoro-5-nitrobenzenesulfonic acid, synthesized from 2,4-difluoronitrobenzene, has been used as a protein cross-linking reagent. This study optimized cross-linking conditions and analyzed the resultant products, providing insights into protein interactions (U. Kremer, 1990).
Safety and Hazards
The safety information available indicates that 2,4-Difluoro-5-iodonitrobenzene is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Fluorinated compounds like 2,4-Difluoro-5-iodonitrobenzene are of interest in the development of new pharmaceutical drugs and other applications . The unique properties of fluorine and its impact on the physical and chemical properties of compounds make it a valuable element in the design of new materials.
Properties
IUPAC Name |
1,5-difluoro-2-iodo-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPUDNRHVGHDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438321 | |
Record name | 2,4-Difluoro-5-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148388-74-3 | |
Record name | 2,4-Difluoro-5-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-5-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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